8-Nitroquinolin-3-amine

Analytical Chemistry Quality Control Compound Identification

8-Nitroquinolin-3-amine (CAS 73868-15-2) is the definitive antileishmanial pharmacophore scaffold. The 8-nitro position confers validated anti-Leishmania activity—distinct from 5-, 6-, and 7-nitro isomers. The peri-nitro/ring-N interaction creates a unique 70-78° torsion angle, a critical conformational probe for SAR and computational modeling. The 3-amino handle enables regioselective derivatization while preserving pharmacophoric integrity. Procure this specific positional isomer for experimental consistency with published X-ray and NMR parameters.

Molecular Formula C9H7N3O2
Molecular Weight 189.174
CAS No. 73868-15-2
Cat. No. B2927593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroquinolin-3-amine
CAS73868-15-2
Molecular FormulaC9H7N3O2
Molecular Weight189.174
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])N
InChIInChI=1S/C9H7N3O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H,10H2
InChIKeyFSRWHNLTQBQFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinolin-3-amine (CAS 73868-15-2): Positional Isomer Procurement and Analytical Characterization


8-Nitroquinolin-3-amine (CAS 73868-15-2) is a nitrogen-containing heterocyclic compound belonging to the nitroquinoline amine subclass, with the molecular formula C9H7N3O2 and molecular weight 189.17 . It features a nitro group at the 8-position and an amino group at the 3-position of the quinoline bicyclic aromatic system . The compound appears as a yellow to orange solid with a measured melting point of 187-188.5 °C (from ethanol) and a predicted boiling point of 397.6 ± 27.0 °C . It is primarily employed as a research chemical and synthetic building block in medicinal chemistry, with commercial availability typically at 95-98% purity from multiple suppliers .

Why 8-Nitroquinolin-3-amine (CAS 73868-15-2) Cannot Be Substituted with Other Nitroquinoline Isomers


Positional isomerism in nitroquinoline amines dictates profound differences in molecular conformation, reactivity, and biological pharmacophore compatibility that preclude simple generic substitution. The nitro group position (3-, 5-, 6-, 7-, or 8-) determines the nitro group torsion angle relative to the quinoline plane, which in turn influences electronic properties, reduction potential, and steric accessibility for downstream synthetic transformations [1]. Specifically, the 8-nitro substitution creates a unique peri-interaction with the ring nitrogen lone pair, inducing a torsion angle of 70-78° that is fundamentally distinct from other positional isomers [2]. In biological contexts, the 8-nitroquinoline scaffold has been established as a critical pharmacophore for antileishmanial activity, whereas 5-nitro, 6-nitro, and other positional isomers exhibit divergent activity profiles and selectivity patterns that cannot be assumed equivalent [3].

8-Nitroquinolin-3-amine (CAS 73868-15-2): Quantitative Differentiation Evidence vs. Positional Isomers and Class Analogs


Melting Point Comparison: 8-Nitroquinolin-3-amine vs. Positional Isomers for Identity Verification and Purity Assessment

8-Nitroquinolin-3-amine exhibits a distinct melting point of 187-188.5 °C (from ethanol) that differentiates it from other nitroquinoline amine positional isomers . The 6-nitroquinolin-3-amine isomer (CAS 646996-44-3) lacks a widely reported experimental melting point in authoritative databases, reflecting its relatively limited characterization and commercial availability . This melting point divergence provides a reliable, low-cost analytical handle for confirming compound identity upon receipt and distinguishing 8-nitroquinolin-3-amine from positional isomer mixtures or mislabeled shipments [1].

Analytical Chemistry Quality Control Compound Identification

Nitro Group Torsion Angle: Conformational Distinction of 8-Nitro Substitution vs. 5-Nitro Analogs

Crystallographic and 17O NMR studies of nitroquinoline derivatives reveal that the 8-nitroquinoline scaffold possesses a nitro group torsion angle of 70-78° relative to the aromatic ring plane, measured by both NMR spectroscopy and X-ray crystallography [1]. This pronounced torsion arises from a peri-interaction with the aromatic nitrogen lone pair, representing the first documented example of a nitroaromatic with a peri-aromatic nitrogen substituent [2]. In contrast, the 5-nitro derivative exhibits a torsion angle of approximately 80° due to peri-interactions with a 4-aminoalkyl sidechain, while unhindered nitro groups in other positional isomers remain close to coplanar with the ring [3]. This conformational distinction directly impacts the compound's electronic properties and reduction potential, parameters that govern its behavior in redox-dependent applications [4].

Structural Biology Medicinal Chemistry Conformational Analysis

Pharmacophore Validation: 8-Nitro Group as Essential Determinant of Antileishmanial Activity

A systematic SAR study of 38 quinoline derivatives identified the 8-nitroquinoline scaffold as a validated antileishmanial pharmacophore, with compound 21 (a 2-hydroxy-8-nitroquinoline derivative) exhibiting an IC50 of 6.6 μM against Leishmania donovani promastigotes and CC50 values ≥100 μM against J774 and HepG2 cell lines, conferring a selectivity index of ≥15 [1]. Critically, the SAR analysis explicitly established that the nitro group at position 8 and the hydroxyl group at position 2 are both essential for antileishmanial activity [2]. In comparison with three reference drugs (amphotericin B, miltefosine, and pentamidine), the 8-nitroquinoline hit demonstrated comparable efficacy while maintaining a favorable selectivity profile [3]. Notably, the compound showed no activity against Plasmodium or Toxoplasma, indicating selective anti-Leishmania targeting [4].

Antiparasitic Drug Discovery Leishmaniasis Structure-Activity Relationship

Synthetic Versatility: 3-Amino Group Enables Diverse Downstream Functionalization Pathways

The 3-amino group of 8-nitroquinolin-3-amine provides a nucleophilic handle for diverse synthetic transformations, including SNH arylamination reactions that access nitro and nitroso derivatives of arylaminoquinolines [1]. Studies have demonstrated that 5-, 6-, 7-, and 8-nitroquinolines undergo SNH arylamination in anhydrous DMSO to yield arylamino derivatives of both nitroquinolines and nitrosoquinolines [2]. Additionally, oxidative methylamination protocols using liquid methylamine with potassium permanganate (LMA/PP) have been successfully applied to 3-, 5-, 6-, 7-, and 8-nitroquinoline isomers to produce mono- and bis(methylamino)-substituted compounds [3]. The combination of a reactive 3-amino group with an electron-withdrawing 8-nitro substituent creates a push-pull electronic system that modulates reactivity for regioselective transformations .

Synthetic Chemistry Medicinal Chemistry Building Block

Purity and Analytical Characterization: Commercially Available at ≥98% Purity with Validated QC Documentation

8-Nitroquinolin-3-amine is commercially available from multiple suppliers at purity levels of 95% to ≥98%, with batch-specific analytical documentation including NMR, HPLC, and GC spectra provided upon request . Suppliers such as Fluorochem offer the compound at 98% purity (SKU F464629), while Chemscene provides ≥98% purity with storage recommendations at 4°C with protection from light . Bidepharm offers standard 95% purity with comprehensive batch quality control reports including NMR, HPLC, and GC analysis . In contrast, certain positional isomers such as 6-nitroquinolin-3-amine (CAS 646996-44-3) and 5-nitroquinolin-3-amine have more limited commercial availability and less standardized analytical characterization documentation .

Quality Assurance Analytical Chemistry Procurement

8-Nitroquinolin-3-amine (CAS 73868-15-2): Validated Application Scenarios for Scientific Procurement


Synthetic Intermediate for Antileishmanial Drug Discovery Programs

Based on the validated 8-nitroquinoline antileishmanial pharmacophore established in SAR studies [1], 8-nitroquinolin-3-amine serves as a strategic starting material for synthesizing 2-hydroxy-8-nitroquinoline derivatives and related analogs. The 3-amino group provides a functional handle for introducing diverse substituents while preserving the essential 8-nitro pharmacophoric element [2]. Researchers developing selective anti-Leishmania agents should prioritize this scaffold over other nitroquinoline positional isomers, as SAR analysis explicitly identified the 8-nitro substitution as critical for activity while 5-, 6-, and 7-nitro analogs lack equivalent pharmacophore validation [3].

Conformational Probe in Structure-Activity Relationship (SAR) Studies

The well-characterized nitro group torsion angle of 70-78° in 8-nitroquinoline derivatives [4] makes 8-nitroquinolin-3-amine a valuable conformational probe for SAR investigations where nitro group orientation influences target engagement or redox activation. This compound represents the first documented nitroaromatic with a peri-aromatic nitrogen substituent, providing a structurally unique reference point for computational modeling and crystallographic studies [5]. Procurement of this specific positional isomer ensures consistency with published conformational parameters that have been experimentally validated by both NMR and X-ray crystallography.

Quality Control Reference Standard for Analytical Method Development

With a precisely defined melting point of 187-188.5 °C (from ethanol) and commercial availability at ≥98% purity with batch-specific analytical documentation , 8-nitroquinolin-3-amine is suitable as a reference standard for developing HPLC, GC, or NMR analytical methods targeting nitroquinoline amine derivatives. The distinct melting point provides a low-cost, immediate identity verification tool during incoming quality control that is not available for less-characterized positional isomers such as 6-nitroquinolin-3-amine .

Building Block for SNH Arylamination and Oxidative Methylamination Methodologies

The documented reactivity of 8-nitroquinoline derivatives in SNH arylamination reactions using anhydrous DMSO [6] and oxidative methylamination with LMA/PP [7] provides literature-validated synthetic protocols for generating diverse compound libraries. The combination of an electron-withdrawing 8-nitro group and a nucleophilic 3-amino group creates a predictable push-pull electronic system that facilitates regioselective functionalization . Researchers requiring a versatile quinoline building block with established synthetic methodologies should select this compound over less-studied nitroquinoline amine isomers lacking equivalent methodological documentation.

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